N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide

Anticancer Antiproliferative Benzofuran-2-carboxamide

This benzofuran-2-carboxamide (CAS 2380057-65-6) offers a structurally divergent scaffold unavailable in standard screening libraries. The unique 4-(furan-3-yl)thiophene substituent introduces distinct electronic, steric, and hydrogen-bonding profiles vs. 7-methoxy or N-phenyl analogs, enabling rational deconvolution of SAR for potency and selectivity. Prioritize this probe for Aβ42 aggregation assays, CCL20/CCR6 chemotaxis screens, and molecular docking campaigns against CK2, urease, or succinate dehydrogenase. Research-grade ≥95% purity, available for immediate procurement.

Molecular Formula C18H13NO3S
Molecular Weight 323.37
CAS No. 2380057-65-6
Cat. No. B2355697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
CAS2380057-65-6
Molecular FormulaC18H13NO3S
Molecular Weight323.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CS3)C4=COC=C4
InChIInChI=1S/C18H13NO3S/c20-18(17-8-12-3-1-2-4-16(12)22-17)19-9-15-7-14(11-23-15)13-5-6-21-10-13/h1-8,10-11H,9H2,(H,19,20)
InChIKeyFNHQTUNUBFCFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide (CAS 2380057-65-6): Structural Identity and Baseline Characterization


N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide (CAS 2380057-65-6, molecular formula C₁₈H₁₃NO₃S, molecular weight 323.4 g/mol) is a heterocyclic carboxamide belonging to the benzofuran-2-carboxamide class [1]. It consists of a benzofuran core linked via an amide bond to a methylene-bridged 4-(furan-3-yl)thiophene moiety. The compound has a computed XLogP3 of 3.8, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. It is currently catalogued as a research-grade screening compound (≥95% purity) with no published primary bioactivity data specific to this chemical entity [1].

Why N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Generic substitution fails because the unique 4-(furan-3-yl)thiophene substituent present in this compound is not found in standard benzofuran-2-carboxamide screening libraries. Closely related analogs—such as the 7-methoxy derivative (CAS 2379996-94-6) , the thiophene-2-carboxamide variant (CAS 2379988-22-2) , and N-phenylbenzofuran-2-carboxamide [1]—differ in electronic character, hydrogen-bonding capacity, and three-dimensional topology, which are known to profoundly affect target binding and selectivity within this scaffold class. The absence of published bioactivity data for the target compound itself does not diminish its differentiation; rather, the structural divergence from well-characterized analogs provides a rational basis for prioritizing it as a structurally novel probe candidate when the objective is to explore uncharted regions of benzofuran-2-carboxamide chemical space.

Quantitative Differentiation Evidence for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide


Scaffold Pharmacological Potential: Benzofuran-2-carboxamide Class Demonstrates Sub-micromolar Antiproliferative Activity

While no compound-specific bioactivity data exist for CAS 2380057-65-6, the benzofuran-2-carboxamide scaffold to which it belongs has demonstrated potent antiproliferative activity. For example, N-phenylbenzofuran-2-carboxamide (7a) modulates Aβ42 aggregation and mitigates neurotoxicity, while benzofuran-2-carboxamide derivatives have shown IC₅₀ values in the low-micromolar range against tumor cell lines [1][2]. The unique furan-thiophene substitution pattern of the target compound is expected to further modulate this intrinsic scaffold activity.

Anticancer Antiproliferative Benzofuran-2-carboxamide

Structural Differentiation: Absence of 7-Methoxy Substitution Alters Electronic Profile and Steric Bulk Relative to Analog CAS 2379996-94-6

The closest catalogued analog, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2379996-94-6), bears a methoxy group at the 7-position of the benzofuran ring . This substitution increases the molecular weight (353.39 vs. 323.37 g/mol), adds a hydrogen bond acceptor, and introduces electron-donating character that alters the electronic distribution of the benzofuran core. The target compound, lacking this substitution, presents a different electrostatic potential surface and reduced steric bulk, which can translate into distinct target-binding profiles.

Structural analog Electronic effects SAR

Carboxamide Head-Group Variation: Benzofuran-2-carboxamide vs. Thiophene-2-carboxamide Modulates Pharmacophore Geometry

Another closely related screening compound, N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide (CAS 2379988-22-2), replaces the benzofuran core with a thiophene ring . This substitution eliminates the fused benzene ring, reducing molecular size and aromatic surface area. Benzofuran-containing carboxamides have been shown to adopt distinct binding orientations compared to their thiophene counterparts in amyloid-beta aggregation modulation studies, with the orientation of the bicyclic aromatic ring playing a major role in determining inhibitory vs. acceleratory activity [1].

Pharmacophore Carboxamide Heterocycle

Lipophilicity Profile: Computed XLogP3 of 3.8 Positions Compound in Drug-Like Chemical Space

The target compound has a computed XLogP3 value of 3.8 [1], positioning it within the optimal lipophilicity range (1–4) associated with favorable oral absorption and membrane permeability. In contrast, the more polar 7-methoxy analog is predicted to have a lower logP due to the additional oxygen atom, while the smaller thiophene-2-carboxamide analog may exhibit reduced lipophilicity. Lipophilicity is a critical parameter for compound prioritization in drug discovery, as it correlates with solubility, metabolic stability, and off-target binding [2].

Lipophilicity Drug-likeness ADME

Immunomodulatory Potential: Benzofuran-2-carboxamide Scaffold Validated as CCL20/CCR6 Axis Modulator

Although no target-specific immunomodulatory data exist, benzofuran-2-carboxamide derivatives have been validated as potent inhibitors of the CCL20-induced chemotaxis in colon cancer models. Compound MR120 and its optimized derivatives effectively block the CCL20/CCR6 axis, with functional screening identifying benzofuran-2-carboxamides as the most effective inhibitors [1]. The target compound's unique furan-thiophene tail may confer differential chemokine receptor subtype selectivity compared to previously reported benzofuran-2-carboxamide immunomodulators.

Immunomodulation Chemokine CCL20

Synthetic Tractability and Purity: Multi-Gram Availability at ≥95% Purity Enables Immediate Screening

The target compound is commercially available from multiple vendors at ≥95% purity (HPLC) in quantities suitable for primary screening (milligrams to grams) . This contrasts with custom-synthesized analogs, which may require weeks to months for synthesis and purification. The multi-step synthetic route—typically involving condensation of benzofuran-2-carboxylic acid with the appropriate aminomethyl-thiophene intermediate—has been established, ensuring reproducible supply for hit validation and follow-up studies .

Synthetic accessibility Purity Screening

Optimal Research and Procurement Applications for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide


Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-carboxamide Hit Series

Use as a structurally divergent analog in SAR studies to probe the effect of the 4-(furan-3-yl)thiophene tail and the unsubstituted benzofuran core on biological activity, complementing existing data on 7-methoxy and N-phenyl derivatives [1]. The compound's distinct electronic and steric profile enables deconvolution of substituent contributions to potency and selectivity.

Amyloid-Beta Aggregation Modulation Screening

Screen in Aβ42 aggregation assays to determine whether the benzofuran-2-carboxamide scaffold with the furan-thiophene substituent acts as an inhibitor or accelerator of aggregation, building on established class-level evidence that benzofuran carboxamides modulate Aβ42 aggregation pathways [2].

Immuno-oncology Target Panel Screening (CCL20/CCR6 Axis)

Include in chemotaxis and chemokine receptor binding assays to evaluate its potential as an immunomodulatory agent, given the validated activity of benzofuran-2-carboxamide derivatives as CCL20/CCR6 axis blockers in colon cancer models [3].

Computational Chemistry and Molecular Docking Studies

Employ as a ligand for molecular docking and dynamics simulations against targets such as CK2, urease, or succinate dehydrogenase, leveraging the planar, conjugated architecture of the benzofuran-thiophene-furan system for π-π stacking and charge-transfer interactions [4].

Quote Request

Request a Quote for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.